2-(4-Chlorobenzoyl)-3-methylpyridine

Descripción

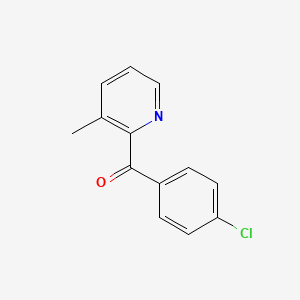

Structure

2D Structure

Propiedades

IUPAC Name |

(4-chlorophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-3-2-8-15-12(9)13(16)10-4-6-11(14)7-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDLYNVXJOJFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration and Chlorination of Pyridine Derivatives

Historically, the synthesis begins with substituted pyridines such as 2,3,5-trimethylpyridine or 2,3-dimethylpyridine. These compounds undergo nitration at the 4-position to produce 4-nitropyridine derivatives, which are then reduced and chlorinated to introduce the chloromethyl group at the 2-position. The methyl group at the 3-position is methylated or modified to introduce the desired substituents.

Condensation and Cyclization Routes

A more direct approach involves the Knovenagel condensation of suitable aldehydes or ketones with malonitrile or ethyl cyanoacetate, followed by acid-catalyzed cyclization to yield pyridone intermediates that are then chlorinated and functionalized further.

Specific Preparation Method for 2-(4-Chlorobenzoyl)-3-methylpyridine

Synthesis of the Pyridine Core via Oxidation and Chlorination

According to recent patents, such as US6399781B1, a key step involves the N-oxidation of 2,3-lutidine using ruthenium catalysis:

N-Oxidation of 2,3-Lutidine:

Catalyzed by 5 mol% RuCl₃·xH₂O in dichloromethane under an oxygen atmosphere at room temperature, yielding 2,3-dimethylpyridine-N-oxide with high efficiency (~93%).Oxidation to Sulfone:

The methylthio derivative of the pyridine is oxidized with hydrogen peroxide (H₂O₂) to form the methylsulfonyl derivative, which is then chlorinated using trichloroisocyanuric acid (TCCA) to produce the chloromethyl intermediate.Chlorination:

The chlorination step involves TCCA, which selectively introduces the chloromethyl group at the 2-position, under mild conditions, avoiding excessive halogenation or side reactions.

Functionalization with 4-Chlorobenzoyl Group

The benzoyl group is introduced via Friedel-Crafts acylation or acylation of the pyridine ring:

Friedel-Crafts Acylation:

Using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), at controlled temperatures (0-5°C), to attach the benzoyl moiety selectively at the 4-position of the pyridine ring.Alternative Routes:

Employing acylation of the pre-formed chloromethylpyridine with 4-chlorobenzoyl chloride under basic or neutral conditions, followed by purification.

Green Chemistry Considerations

Recent advances emphasize minimizing waste and using environmentally benign reagents:

Catalytic N-oxidation:

Using ruthenium catalysis with molecular oxygen reduces the need for stoichiometric oxidants, lowering waste generation.Oxidation to Sulfone:

Hydrogen peroxide is a green oxidant, producing only water as a byproduct.Chlorination:

TCCA is a safer alternative to traditional chlorinating agents like thionyl chloride, offering high selectivity and fewer hazardous byproducts.

Data Summary Table

| Step | Reaction | Reagents | Conditions | Yield | Green Metrics Notes |

|---|---|---|---|---|---|

| 1 | N-Oxidation of 2,3-Lutidine | RuCl₃·xH₂O, O₂ | Room temp, dichloromethane | 93% | Catalytic, uses molecular oxygen |

| 2 | Oxidation to Sulfone | H₂O₂ | Room temp, aqueous | High | Environmentally benign oxidant |

| 3 | Chloromethylation | TCCA | Reflux, mild | High | Safer chlorinating agent |

| 4 | Benzoylation | 4-Chlorobenzoyl chloride | 0-5°C | Moderate to high | Selective acylation |

Summary of Research Findings

- The most efficient and environmentally friendly method involves catalytic N-oxidation with ruthenium and oxygen, followed by oxidation with hydrogen peroxide, and chlorination with TCCA.

- The benzoyl group is introduced via classical acylation, optimized for selectivity and yield.

- The process aligns with green chemistry principles, emphasizing catalytic steps, safer reagents, and waste minimization.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorobenzoyl)-3-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 2-(4-Carboxybenzoyl)-3-methylpyridine.

Reduction: 2-(4-Hydroxybenzoyl)-3-methylpyridine.

Substitution: 2-(4-Substituted benzoyl)-3-methylpyridine, where the substituent depends on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Organic Molecules

2-(4-Chlorobenzoyl)-3-methylpyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its chlorobenzoyl group allows for nucleophilic substitution reactions, making it valuable in developing various chemical compounds. Key reactions include:

- Nucleophilic Substitution : The chlorobenzoyl moiety can react with nucleophiles to form substituted derivatives.

- Oxidation and Reduction : The compound can be oxidized to yield pyridine N-oxides or reduced to produce alcohol derivatives.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. Preliminary studies show that it disrupts bacterial cell membranes, leading to cell death.

Cytotoxicity in Cancer Research

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the generation of reactive oxygen species (ROS), which trigger cellular stress pathways.

Enzyme Inhibition Studies

Investigations into enzyme inhibition have shown that this compound may inhibit phosphodiesterases (PDEs), which are critical in various signaling pathways relevant to diseases like asthma and cardiovascular conditions.

Medical Applications

Due to its biological activity, this compound is being explored as a lead compound in drug development. Potential applications include:

- Drug Development : Ongoing research is focused on its efficacy as a therapeutic agent targeting specific diseases through enzyme modulation.

- Pharmaceutical Applications : The compound's unique structure may lead to the development of novel pharmaceuticals with enhanced efficacy.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Synthesis of organic molecules | Intermediate for nucleophilic substitution reactions |

| Biology | Antimicrobial, anticancer | Significant antibacterial activity; induces apoptosis in cancer cells |

| Medicine | Drug development | Potential lead compound for new therapeutics |

Case Studies

-

Antimicrobial Studies

A study focusing on pyridine derivatives demonstrated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve membrane disruption. -

Cytotoxicity Assessments

Research indicated that derivatives of chlorobenzoyl-pyridines can induce apoptosis in cancer cell lines. The cytotoxic effects are believed to be mediated through ROS generation. -

Enzyme Inhibition Studies

Investigations have shown that certain pyridine derivatives can inhibit PDE enzymes, crucial in various signaling pathways, suggesting therapeutic applications for conditions like asthma and cardiovascular diseases.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorobenzoyl)-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include substituted pyridines with variations in substituent type (e.g., Cl, NO₂, Br) and position. Data from and –10 allow the following comparisons:

| Compound Name | Substituents (Pyridine Ring) | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-(4-Chlorobenzoyl)-3-methylpyridine* | 2-(4-Cl-benzoyl), 3-CH₃ | ~261.7 (calculated) | Not reported | Benzoyl, methyl |

| 2-Amino-4-(2-Cl-5-Ph)Pyridine | 2-Cl, 4-amino | 466–545 | 268–287 | Chloro, amino |

| Fenofibrate derivatives | 4-Cl-benzoyl, ester groups | ~420–422 | Not reported | Benzoyl, alkyl esters |

| 2-(4-Chlorobenzyl)pyridine | 4-Cl-benzyl | 203.7 | Liquid (clear yellow) | Benzyl |

*Calculated based on molecular formula C₁₃H₁₀ClNO. Key Observations:

- Substituent Effects: The 3-methyl group in the target compound likely reduces polarity compared to amino or nitro substituents, enhancing lipid solubility . This contrasts with 2-amino analogs (), which exhibit higher melting points (268–287°C) due to hydrogen bonding.

- Chlorobenzoyl vs.

Actividad Biológica

Chemical Structure and Properties

The chemical structure of 2-(4-Chlorobenzoyl)-3-methylpyridine features a pyridine ring substituted with a chlorobenzoyl group and a methyl group. This unique arrangement influences its reactivity and biological interactions. The compound can be represented as follows:

Comparison with Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds similar to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-4-methylpyridine | Chlorine at the 2-position; methyl at 4-position | Used extensively in gas-phase basicity studies |

| 4-Chlorobenzoylpyridine | Benzoyl group at the 4-position; chlorine present | Exhibits different reactivity patterns |

| 3-Methyl-4-chloropyridine | Methyl at the 3-position; chlorine at 4-position | Known for synthesizing other derivatives |

Antimicrobial Activity

Research indicates that compounds related to pyridine structures, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that various pyridine derivatives demonstrate activity against a range of bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

While specific data for this compound is sparse, its structural similarities to known antimicrobial agents suggest it may possess similar activities. The following table summarizes findings from related studies on antimicrobial efficacy:

| Compound | Tested Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Substituted Pyridyl-4-chloro Benzoates | S. aureus, B. subtilis, E. coli | MIC between 2.18–3.08 μM |

| Pyridine Derivatives | Various bacterial strains (8 strains tested) | Variable MIC based on structure |

The precise mechanism of action for this compound remains largely undefined due to a lack of specific research. However, it is hypothesized that the compound may exert its biological effects through interactions with cellular receptors or enzymes, potentially modulating their activity .

Proposed Mechanisms

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Cellular Interaction : The chlorobenzoyl group may facilitate interactions with cellular membranes or proteins, influencing drug uptake or signaling pathways.

Case Studies and Research Findings

While dedicated case studies specifically focusing on this compound are scarce, related research provides valuable insights into its potential applications:

- Synthesis and Evaluation : A study synthesized various pyridyl derivatives and evaluated their biological activities, noting significant antimicrobial effects against several pathogenic strains .

- Antiproliferative Studies : Research involving structurally similar compounds demonstrated promising antiproliferative activities against multiple cancer cell lines, suggesting that further investigation into this compound could yield beneficial results .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of novel analogs with improved selectivity?

- Methodological Answer : Replace the 3-methyl group with bulkier tert-butyl substituents to modulate steric interactions. SAR tables comparing logP, polar surface area, and IC50 values for analogs (e.g., 4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methylbenzofuran-5-yl]benzamide) reveal trends in target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.